molecular formula C23H24N4O2S2 B2375411 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1793874-96-0

3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2375411
CAS No.: 1793874-96-0
M. Wt: 452.59
InChI Key: PJRDRSVSMASNOH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process starting from readily available starting materials. Here is an outline of a typical synthetic route:

  • Step 1: Formation of the Oxadiazole Ring

    • React 4-(methylthio)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    • Treat the acid chloride with hydrazine hydrate to form the hydrazide.

    • Cyclize the hydrazide with carbon disulfide (CS₂) in the presence of an alkali to form the oxadiazole ring.

  • Step 2: Synthesis of the Quinazolinone Core

    • React 2-aminobenzamide with isopentyl bromide in the presence of a base (e.g., potassium carbonate) to form 2-isopentyl-aminobenzamide.

    • Cyclize 2-isopentyl-aminobenzamide with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the quinazolinone core.

  • Step 3: Coupling the Oxadiazole and Quinazolinone

    • React the oxadiazole intermediate with the quinazolinone core using a suitable linker, such as a thioether, formed by reacting the oxadiazole with 2-isopentyl-2-((bromomethyl)thio)quinazolin-4(3H)-one in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

For industrial production, optimized conditions such as flow chemistry and scalable synthesis routes are employed. Catalysts and solvents are carefully chosen to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation Reactions

    • The compound can undergo oxidation at the sulfur atoms, forming sulfoxides and sulfones under controlled conditions with oxidizing agents like hydrogen peroxide (H₂O₂).

  • Reduction Reactions

    • Reduction of the oxadiazole ring can be achieved using reducing agents like sodium borohydride (NaBH₄), leading to ring-opened products.

  • Substitution Reactions

    • The methylthio group can be substituted with various nucleophiles under basic conditions, providing access to a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : H₂O₂, m-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: : NaBH₄, lithium aluminum hydride (LiAlH₄)

  • Substitution: : Nucleophiles such as amines, thiols, and alkoxides

Major Products

  • Sulfoxides and sulfones from oxidation

  • Ring-opened products from reduction

  • Various substituted derivatives from nucleophilic substitution

Scientific Research Applications

Chemistry

  • The unique structure of this compound makes it a valuable intermediate for synthesizing other complex molecules.

  • It can serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

  • The compound shows potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.

  • It may serve as a probe molecule in biological assays.

Medicine

  • Research indicates potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

  • It may also serve as a scaffold for designing new therapeutic agents.

Industry

  • Used in material science for the development of new polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The mechanism involves binding to active sites of enzymes or receptors, thereby modulating their activity. Key pathways involved include:

  • Inhibition of Enzymes: : The compound can inhibit enzyme activity by binding to the catalytic site, blocking substrate access.

  • Signal Transduction: : Modulates signal transduction pathways by interacting with receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Quinazolinones: : Compounds with the quinazolinone core but lacking the oxadiazole moiety.

  • Oxadiazoles: : Compounds containing the oxadiazole ring but with different substituents.

Uniqueness

The combination of the quinazolinone core with the oxadiazole ring and the specific substituents provides this compound with unique reactivity and biological activity compared to other similar compounds. This structural uniqueness contributes to its broad range of applications and potential in scientific research.

Conclusion

The compound "3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" stands out due to its intricate structure and diverse potential applications. From synthetic chemistry to biomedical research, its unique properties make it a valuable molecule for exploration and development in various scientific fields.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)31-14-20-25-21(26-29-20)16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRDRSVSMASNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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